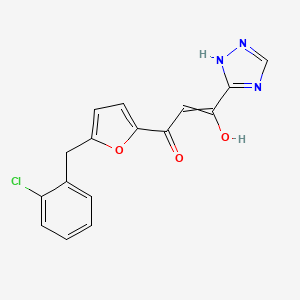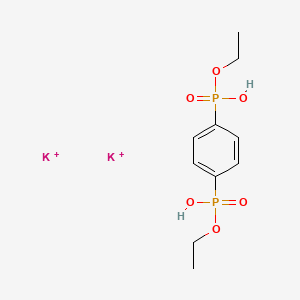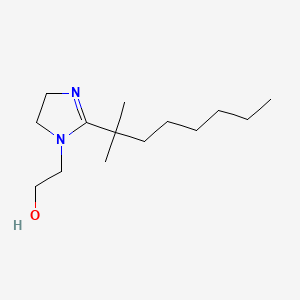
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylheptyl side chain. The presence of the ethanol group adds to its versatility in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of imidazole with a dimethylheptyl halide, followed by reduction and subsequent reaction with an ethanol derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The dimethylheptyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes. The dimethylheptyl side chain contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features.
HU-210: A potent cannabinoid receptor agonist with a dimethylheptyl side chain.
1,2-Dimethylheptyl-Δ8-THC: A highly potent cannabinoid agonist.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its combination of an imidazole ring and a dimethylheptyl side chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
93904-99-5 |
|---|---|
Fórmula molecular |
C14H28N2O |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H28N2O/c1-4-5-6-7-8-14(2,3)13-15-9-10-16(13)11-12-17/h17H,4-12H2,1-3H3 |
Clave InChI |
RGSKVIGUZKNKTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=NCCN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



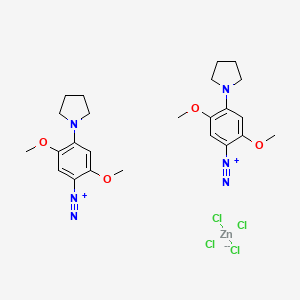
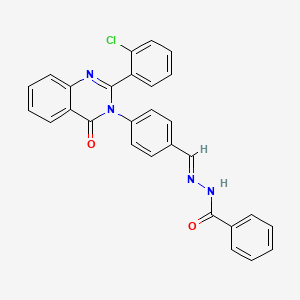
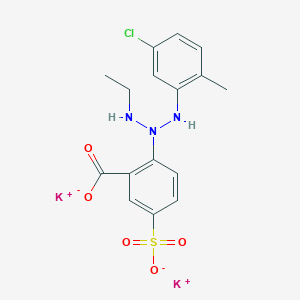

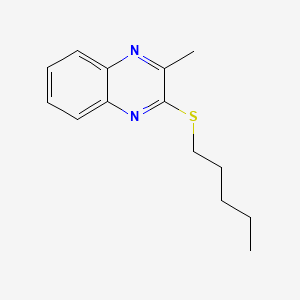
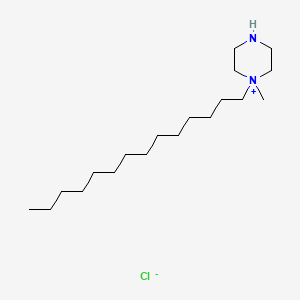
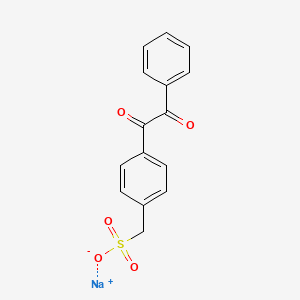
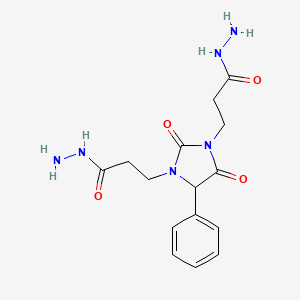
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
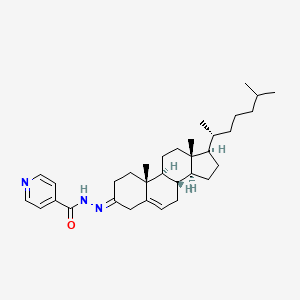
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
